Ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate
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Overview
Description
Ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate is a chemical compound with the molecular formula C8H8Cl2N2O2 and a molecular weight of 235.07 g/mol It is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of Ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate typically involves the reaction of 3,6-dichloro-4-methylpyridazine with ethyl chloroformate under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate can be compared with other similar compounds, such as:
Mthis compound: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3,6-dichloropyridazine-4-carboxylate: This compound lacks the methyl group at position 5, which may affect its chemical and biological properties.
Ethyl 5-methylpyridazine-4-carboxylate: This compound lacks the chlorine atoms at positions 3 and 6, which may influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8Cl2N2O2 |
---|---|
Molecular Weight |
235.06 g/mol |
IUPAC Name |
ethyl 3,6-dichloro-5-methylpyridazine-4-carboxylate |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-3-14-8(13)5-4(2)6(9)11-12-7(5)10/h3H2,1-2H3 |
InChI Key |
ZGUYFOUAUWDULC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN=C1Cl)Cl)C |
Origin of Product |
United States |
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